molecular formula C9H10N2O2 B13946424 2-Isopropenyl-4-methyl-3-nitro-pyridine CAS No. 1269438-44-9

2-Isopropenyl-4-methyl-3-nitro-pyridine

Cat. No.: B13946424
CAS No.: 1269438-44-9
M. Wt: 178.19 g/mol
InChI Key: NTLCFVKVWHICEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropenyl-4-methyl-3-nitro-pyridine (CAS 1269438-44-9) is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.188 g/mol . This nitro-pyridine derivative serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring a nitro group and an isopropenyl substituent on the pyridine ring, makes it a suitable precursor for the synthesis of various amino-pyridines and more complex heterocyclic systems . Compounds in this class are frequently investigated for their potential applications in medicinal chemistry, including as intermediates in the development of targeted therapies . Furthermore, structurally related pyridine derivatives are known for their utility in materials science, such as in the development of dyes and smart materials, and as ligands in the preparation of chiral catalysts for asymmetric synthesis . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore its properties and reactivity for advanced R&D applications. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1269438-44-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-methyl-3-nitro-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H10N2O2/c1-6(2)8-9(11(12)13)7(3)4-5-10-8/h4-5H,1H2,2-3H3

InChI Key

NTLCFVKVWHICEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=C)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Isopropenyl 4 Methyl 3 Nitro Pyridine

De Novo Synthesis Strategies for the Pyridine (B92270) Core

De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a versatile approach to highly substituted pyridines. chemrxiv.orgmdpi.com

Modified Hantzsch-type Reactions with Isopropenyl and Nitro Precursors

The Hantzsch pyridine synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org This method is renowned for its efficiency in creating substituted pyridines. scispace.comrsc.org

For the synthesis of a molecule like 2-isopropenyl-4-methyl-3-nitro-pyridine, a modified Hantzsch approach could be envisioned. This would likely involve precursors incorporating the isopropenyl and nitro functionalities. For instance, a β-keto ester or an aldehyde bearing an isopropenyl group could be utilized. The nitro group could be introduced on one of the acyclic precursors, although its electron-withdrawing nature might affect the reaction's progress. The reaction conditions, which can be harsh in the classical Hantzsch synthesis, have been improved through various modifications, including the use of microwave chemistry and greener solvents, which could be beneficial in handling potentially sensitive functional groups. wikipedia.orgroyalsocietypublishing.org

Cycloaddition and Heteroannulation Approaches for Polysubstituted Pyridines

Cycloaddition reactions provide a powerful tool for the construction of the pyridine ring system in a single step, forming multiple bonds simultaneously. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions, for example, can assemble pyridines from nitriles and alkynes, offering control over the substitution pattern. nih.gov Another significant approach is the Diels-Alder reaction, particularly the inverse-electron-demand variant, where an electron-poor diene reacts with a dienophile. acsgcipr.org Heterocyclic azadienes, such as 1,2,4-triazines, can undergo cycloaddition with subsequent extrusion of a small molecule to yield the pyridine core. acsgcipr.org

Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones have also been developed for the synthesis of substituted pyridines. acs.org Additionally, [4+2] cycloadditions of vinylallenes with sulfonyl cyanides can generate highly substituted pyridines. acs.org These methods offer convergent pathways to complex pyridine structures, and their applicability to the synthesis of this compound would depend on the availability and reactivity of appropriately substituted precursors.

Introduction of Nitro and Isopropenyl Functionalities

An alternative to incorporating the substituents into the acyclic precursors is their introduction onto a pre-formed pyridine ring.

Regioselective Nitration of Substituted Pyridines (e.g., 4-methyl-2-isopropenylpyridine)

The direct nitration of a pyridine ring is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. gcwgandhinagar.com The nitrogen atom in the ring can also be protonated under acidic nitrating conditions, further increasing its deactivating effect. gcwgandhinagar.com However, the presence of activating groups on the pyridine ring can facilitate nitration.

For a substrate like 4-methyl-2-isopropenylpyridine, the methyl and isopropenyl groups are activating and would direct the incoming nitro group. The nitration of substituted pyridines often requires harsh conditions and can lead to a mixture of isomers. google.com The regioselectivity is influenced by both electronic and steric factors. A common method for nitrating pyridines involves the use of dinitrogen pentoxide. ntnu.no Another approach is the nitration of pyridine-N-oxides, which activates the ring towards electrophilic substitution, followed by deoxygenation of the N-oxide. orgsyn.org

Introduction of the Isopropenyl Group via Olefination or Coupling Reactions

The isopropenyl group can be introduced onto a pyridine ring through various established synthetic methods for forming carbon-carbon double bonds. One common approach is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. In this context, a 2-formyl or 2-acetyl-4-methyl-3-nitropyridine could serve as the precursor, reacting with the appropriate Wittig reagent to form the isopropenyl group.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for introducing alkenyl groups onto heterocyclic rings. This would typically involve the coupling of a 2-halo-4-methyl-3-nitropyridine (e.g., 2-chloro or 2-bromo) with an isopropenylboronic acid derivative or an isopropenylstannane.

Synthesis of Key Precursors and Analogues (e.g., 2-chloro-4-methyl-3-nitropyridine)

The synthesis of key precursors is crucial for the successful construction of the target molecule. 2-Chloro-4-methyl-3-nitropyridine is a valuable intermediate. chemicalbook.com Its synthesis can be achieved from 2-hydroxy-4-methyl-3-nitropyridine (B1330670) by treatment with a chlorinating agent such as phosphorus oxychloride. google.com The starting 2-hydroxy-4-methyl-3-nitropyridine can be prepared through the nitration of 2-hydroxy-4-methylpyridine (B87338) (also known as 4-methyl-2-pyridone). google.com

Another related precursor is 2-chloro-4-methyl-5-nitropyridine, which is synthesized from 2-amino-4-methylpyridine (B118599) through a sequence of nitration, hydrolysis, and chlorination steps. guidechem.com While the nitration in this case occurs at the 5-position, the synthetic strategies for these types of halogenated and nitrated pyridines are well-established and highlight the importance of these intermediates in the synthesis of more complex pyridine derivatives.

Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For the synthesis of complex molecules such as this compound, the principles of green chemistry offer a framework to minimize environmental impact and enhance sustainability. While specific green synthesis routes for this particular compound are not extensively documented in publicly available literature, it is possible to extrapolate from established green methodologies for the synthesis of pyridine and nitropyridine derivatives. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green chemistry principles that could be applied to the synthesis of this compound include the use of alternative energy sources, employment of greener solvents and catalysts, and the development of solvent-free and catalyst-free reaction conditions.

One of the most promising green approaches is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. organic-chemistry.orgnih.govbeilstein-journals.orgtandfonline.comijarsct.co.inderpharmachemica.com This technique has been successfully applied to various pyridine syntheses, including the Hantzsch and Bohlmann-Rahtz reactions. beilstein-journals.orgwikipedia.org The rapid and uniform heating provided by microwaves can enhance the efficiency of the cyclization and aromatization steps involved in forming the pyridine ring. ijarsct.co.in

Another important strategy is the adoption of greener solvents . Traditional organic solvents are often volatile, toxic, and flammable, posing significant environmental and health risks. ijarsct.co.in Green alternatives include water, ethanol, and ionic liquids. ijarsct.co.inrasayanjournal.co.inIonic liquids (ILs) , which are salts with low melting points, are particularly noteworthy due to their negligible vapor pressure, high thermal stability, and potential for recyclability. nih.govlongdom.orgmdpi.comrsc.org They can function as both the solvent and catalyst in pyridine synthesis. wikipedia.orgnih.gov The tunable nature of their cations and anions allows for the design of ILs with specific properties tailored to a particular reaction. longdom.org

Solvent-free and catalyst-free reactions represent a significant advancement in green synthesis. tandfonline.com By eliminating the solvent, these methods reduce waste and simplify product purification. ijarsct.co.in Several solvent-free procedures have been developed for the synthesis of polysubstituted pyridines, often resulting in excellent yields under mild conditions. tandfonline.com Similarly, catalyst-free approaches, where the reaction proceeds without the need for a catalyst, further enhance the sustainability of the process by avoiding the use of potentially toxic or expensive catalysts. scirp.org

For the nitration step, which is crucial for the synthesis of this compound, green approaches aim to move away from traditional nitrating agents like concentrated nitric and sulfuric acids, which generate significant acidic waste. researchgate.net While direct green nitration methods for this specific substrate are not detailed, research into cleaner nitration techniques for pyridines is ongoing. This includes the use of solid acid catalysts and continuous flow reactors, which can improve safety and reduce waste. A method for the continuous preparation of 4-nitropyridine (B72724) using a microchannel reactor has been reported, which offers better control and safety over traditional batch processes. google.com

The following interactive table summarizes various green chemistry approaches that could be adapted for the synthesis of substituted pyridines, with potential applicability to this compound.

Green ApproachPrinciplePotential Application in SynthesisKey Advantages
Microwave-Assisted Synthesis Use of microwave irradiation for rapid and uniform heating.Acceleration of the pyridine ring formation and subsequent functionalization steps.Reduced reaction times, higher yields, and improved energy efficiency. organic-chemistry.orgijarsct.co.in
Use of Ionic Liquids Replacement of volatile organic solvents with non-volatile, recyclable ionic liquids.Serving as both a solvent and a catalyst for the cyclization reaction to form the pyridine core.Low toxicity, recyclability, and tunable properties. wikipedia.orgnih.gov
Solvent-Free Synthesis Conducting reactions without a solvent medium.The condensation and cyclization steps to form the pyridine ring could potentially be carried out under solvent-free conditions.Reduced waste, simplified purification, and lower environmental impact. tandfonline.com
Catalyst-Free Synthesis Designing reactions that proceed efficiently without a catalyst.Development of a catalyst-free pathway for the formation of the substituted pyridine ring.Avoids the use of potentially toxic and expensive catalysts, and simplifies workup. scirp.org
Continuous Flow Chemistry Performing reactions in a continuous flow reactor instead of a batch process.Could be applied to the nitration step to improve safety, control, and efficiency.Enhanced safety, better heat and mass transfer, and easier scalability. google.com

While the direct application of these green methodologies to the synthesis of this compound requires further research and development, the principles and examples from the broader field of pyridine synthesis provide a strong foundation for creating more sustainable and environmentally friendly production routes for this compound.

Chemical Reactivity and Transformation of 2 Isopropenyl 4 Methyl 3 Nitro Pyridine

Reactions at the Pyridine (B92270) Ring

The pyridine ring, being inherently electron-deficient, is further deactivated by the powerful electron-withdrawing nitro group at the 3-position. This electronic arrangement makes the ring highly susceptible to nucleophilic attack while rendering it resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The presence of a nitro group strongly activates an aromatic ring toward nucleophilic aromatic substitution (SNAr). wikipedia.org In 2-isopropenyl-4-methyl-3-nitro-pyridine, the nitro group at the C-3 position significantly lowers the electron density of the pyridine ring, facilitating attack by nucleophiles. This effect is most pronounced at the positions ortho (C-2, C-4) and para (C-6) to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by resonance. stackexchange.comechemi.com

Several outcomes are possible in SNAr reactions involving this substrate:

Displacement of the Nitro Group: The nitro group itself can act as a leaving group, a phenomenon observed in other nitropyridine systems, particularly when attacked by soft nucleophiles like thiolates. mdpi.comnih.gov For instance, reactions of 2-methyl-3-nitropyridines with thiolate anions proceed smoothly via an SNAr mechanism with the substitution of the nitro group. mdpi.com

Vicarious Nucleophilic Substitution (VNS): This reaction involves the formal substitution of a hydrogen atom. Electrophilic nitropyridines can react with carbanions to give products of C-H alkylation. acs.org The reaction proceeds via the formation of a Meisenheimer-type adduct followed by a base-induced elimination. acs.org For the title compound, a potent nucleophile could attack the C-4 or C-6 positions, leading to the substitution of a hydrogen atom. ntnu.no

Ring Transformation: Under certain conditions with specific nucleophiles, highly electron-deficient pyridones, such as dinitropyridones, can undergo ring-opening and subsequent transformation into different aromatic systems. nih.gov While less common, the high degree of activation in the title compound could potentially lead to such rearrangements.

Kinetic studies on analogous 2-methoxy-3-nitropyridines reacting with secondary amines confirm that these transformations typically proceed through a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Interactive Table: Potential Nucleophilic Aromatic Substitution Reactions
Nucleophile (Nu⁻)Position of AttackPotential ProductReaction Type
Thiolate (RS⁻)C-32-Isopropenyl-4-methyl-3-(alkylthio)pyridineSNAr (NO₂ displacement) mdpi.comnih.gov
Alkoxide (RO⁻)C-32-Isopropenyl-4-methyl-3-alkoxypyridineSNAr (NO₂ displacement)
Amide (R₂N⁻)C-66-Amino-2-isopropenyl-4-methyl-3-nitropyridineSNAr (H displacement)
Carbanion (R₃C⁻)C-4 / C-64-Alkyl-2-isopropenyl-4-methyl-3-nitropyridineVNS (H displacement) acs.org

Reactions Involving the Methyl Group at Position 4

The methyl group at the C-4 position of the pyridine ring exhibits enhanced acidity due to the electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group. This increased acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions.

A prime example of this reactivity is the aldol-type condensation with aldehydes. Studies on 2-methyl-3-nitropyridines have shown that the activated methyl group readily reacts with a variety of aromatic aldehydes in the presence of a catalytic amount of a base like piperidine. mdpi.com This reaction proceeds under mild conditions and typically yields the corresponding trans-styrylpyridine derivatives in high yield. mdpi.comresearchgate.net By analogy, the 4-methyl group in this compound is expected to undergo similar condensation reactions with aldehydes and other electrophiles.

Electrophilic Substitution Patterns (Considering deactivation by nitro group)

Electrophilic aromatic substitution (EAS) on this compound is highly unfavorable. The reaction is disfavored for two primary reasons:

Electron-Deficient Ring: The pyridine ring itself is a π-deficient system, making it inherently less reactive towards electrophiles than benzene. wikipedia.orgyoutube.comquimicaorganica.org

Strong Deactivating Groups: The heterocyclic nitrogen atom acts as a strong deactivating group, especially under the acidic conditions required for many EAS reactions, where it becomes protonated. youtube.comrsc.org This effect is compounded by the presence of the nitro group, one of the most powerful deactivating groups, which further withdraws electron density from the ring through both inductive and resonance effects.

Due to this extreme deactivation, direct electrophilic attack on the ring is nearly impossible and requires exceptionally harsh conditions, often resulting in very low yields. wikipedia.orgyoutube.com If a reaction were to occur, it would be directed to the C-5 position, which is meta to both the deactivating nitro group and the ring nitrogen. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst will coordinate strongly with the basic nitrogen atom, leading to further deactivation. quimicaorganica.org A more viable, albeit indirect, method to achieve substitution involves the initial oxidation of the pyridine to a pyridine-N-oxide, which activates the ring for electrophilic attack, followed by reduction to remove the oxygen. wikipedia.org

Reactions of the Isopropenyl Moiety

The isopropenyl group (-C(CH₃)=CH₂) attached at the C-2 position is an alkene and thus serves as a site for a variety of addition reactions and polymerization.

Addition Reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation)

The double bond of the isopropenyl group is susceptible to attack by electrophiles and can undergo typical alkene addition reactions.

Hydrogenation: Catalytic hydrogenation will readily reduce the isopropenyl double bond to an isopropyl group, yielding 2-isopropyl-4-methyl-3-nitro-pyridine. This reaction is common for pyridine derivatives and can be achieved using catalysts like ruthenium on carbon (Ru/C). cjcatal.com

Halogenation: The addition of halogens such as Br₂ or Cl₂ across the double bond is expected to occur, leading to a 1,2-dihaloalkylpyridine derivative. The halogenation of pyridine rings themselves is difficult and requires harsh conditions, so the reaction should selectively occur at the more reactive isopropenyl side chain under mild conditions. nih.govnih.gov

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. youtube.commasterorganicchemistry.com Treatment of the isopropenyl group with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., H₂O₂, NaOH) would yield 2-(4-methyl-3-nitropyridin-2-yl)propan-1-ol. However, hydroboration-oxidation protocols can be low-yielding and unselective for electron-deficient or heteroaryl variants of styrenes, sometimes resulting in over-reduction (hydrogenation) instead of alcohol formation. nsf.govrsc.org

Interactive Table: Predicted Addition Reactions of the Isopropenyl Group
ReagentsReactionPredicted Major Product
H₂, Pd/C or Ru/CHydrogenation2-Isopropyl-4-methyl-3-nitro-pyridine
Br₂Halogenation2-(1,2-Dibromopropan-2-yl)-4-methyl-3-nitro-pyridine
1. BH₃·THF2. H₂O₂, NaOHHydroboration-Oxidation2-(4-Methyl-3-nitropyridin-2-yl)propan-1-ol

Polymerization Potential and Oligomerization Studies

The isopropenyl group is a vinyl-type monomer that can undergo polymerization. Analogous monomers like 2-vinylpyridine (B74390) are known to polymerize readily. mdpi.com Similarly, 2-isopropenyl-2-oxazoline (B30960) is another well-studied monomer that polymerizes via its isopropenyl group. mdpi.com

Based on these precedents, this compound is expected to be polymerizable through several mechanisms:

Anionic Polymerization: This is a common method for producing polymers from vinylpyridines and isopropenylpyridines. polymersource.capolymersource.ca Living anionic polymerization, often initiated with organometallic compounds like potassium-based catalysts at low temperatures (e.g., -78 °C in THF), could produce poly(this compound) with a controlled molecular weight and narrow polydispersity. polymersource.capolymersource.ca

Radical Polymerization: Free-radical polymerization, initiated by compounds like AIBN or benzoyl peroxide, is another viable pathway.

Cationic Polymerization: While less common for vinylpyridines due to the basicity of the nitrogen atom, cationic polymerization could potentially be initiated under specific conditions.

Oligomerization studies of 2-vinylpyridine have shown that side reactions can occur, but controlled conditions can lead to well-defined short-chain polymers. researchgate.netacs.org The resulting polymer, poly(this compound), would feature a hydrocarbon backbone with pendant 4-methyl-3-nitropyridyl groups, potentially offering interesting material properties due to the polar and functionalizable nature of the side chains.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations, providing pathways to a range of other nitrogen-containing functionalities and enabling substitution reactions.

The reduction of the nitro group in this compound to an amino group is a key transformation, yielding 2-isopropenyl-4-methyl-pyridin-3-amine. This amine is a valuable intermediate for the synthesis of more complex molecules. Several established methods for the reduction of aromatic nitro compounds can be effectively applied.

Catalytic Hydrogenation: This is a widely used and efficient method for the reduction of nitro groups. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction conditions are generally mild and often provide high yields of the corresponding amine. The isopropenyl group may also be susceptible to reduction under these conditions, depending on the catalyst and reaction parameters.

Metal-Mediated Reductions: Various metals in acidic or neutral media are effective for the reduction of nitroarenes. A common and reliable method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl). This method is known for its high efficiency and tolerance to a range of other functional groups. Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is another classical and cost-effective method for this transformation.

The following table summarizes typical conditions for the reduction of a nitro group on a substituted pyridine ring, which are applicable to this compound.

Reagent/CatalystSolventTemperature (°C)Product
H₂, Pd/CEthanol or MethanolRoom Temperature2-Isopropenyl-4-methyl-pyridin-3-amine
SnCl₂·2H₂O, HClEthanolReflux2-Isopropenyl-4-methyl-pyridin-3-amine
Fe, NH₄ClEthanol/WaterReflux2-Isopropenyl-4-methyl-pyridin-3-amine

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The nitro group at the 3-position of the pyridine ring, activated by the ring nitrogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles at this position.

Research on analogous 2-methyl- and 2-styryl-3-nitropyridines has demonstrated that the 3-nitro group can be selectively displaced by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate. mdpi.com This reactivity is expected to extend to this compound, allowing for the synthesis of various 3-substituted pyridine derivatives. Other strong nucleophiles, such as alkoxides and amines, could also potentially displace the nitro group under suitable conditions.

The following table provides examples of potential displacement reactions of the nitro group in this compound based on the reactivity of similar compounds. mdpi.com

NucleophileReagentSolventProduct
ThiophenolPhSH, K₂CO₃DMF2-Isopropenyl-4-methyl-3-(phenylthio)pyridine
Sodium MethoxideNaOMeMethanol2-Isopropenyl-3-methoxy-4-methylpyridine
PiperidinePiperidineDMSO2-Isopropenyl-4-methyl-3-(piperidin-1-yl)pyridine

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the nitro group itself can be a coupling partner in some reactions, the pyridine ring of this compound can also be functionalized through these methods, often after conversion of the nitro group to a more suitable functional group like a halide or a triflate. However, recent advancements have shown that nitroarenes can directly participate in certain cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. It is conceivable that after conversion of the nitro group to a halide, the resulting 3-halo-2-isopropenyl-4-methylpyridine could undergo Suzuki-Miyaura coupling to introduce a variety of aryl or vinyl substituents at the 3-position. There is also emerging research on the direct use of nitroarenes as coupling partners in Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction is most commonly performed on aryl halides or triflates. Therefore, conversion of the nitro group would be a likely prerequisite for this transformation. However, there are reports of the direct amination of nitroarenes, which could potentially be applied to this compound.

The following table illustrates potential cross-coupling reactions for the derivatization of the 2-isopropenyl-4-methylpyridine scaffold.

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Base2-Isopropenyl-4-methyl-3-phenylpyridine
Buchwald-HartwigAnilinePd catalyst, Ligand, BaseN-(2-Isopropenyl-4-methylpyridin-3-yl)aniline

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Detailed ¹H and ¹³C NMR Analysis for Full Structural Assignment

A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in structural confirmation. For 2-Isopropenyl-4-methyl-3-nitro-pyridine, one would expect to observe distinct signals corresponding to each unique proton and carbon atom in the molecule.

¹H NMR: The spectrum would be expected to show signals for the two aromatic protons on the pyridine (B92270) ring, the protons of the isopropenyl group (vinylic and methyl), and the protons of the methyl group attached to the pyridine ring. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing nitro group and the aromatic ring current.

¹³C NMR: The spectrum would display signals for each of the nine carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be particularly informative about the electronic effects of the substituents.

Hypothetical ¹H and ¹³C NMR Data Table (Note: This table is illustrative and not based on experimental data)

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine-H5 Not Available Not Available
Pyridine-H6 Not Available Not Available
Isopropenyl-CH₂ Not Available Not Available
Isopropenyl-CH₃ Not Available Not Available
Pyridine-CH₃ Not Available Not Available
Pyridine-C2 N/A Not Available
Pyridine-C3 N/A Not Available
Pyridine-C4 N/A Not Available
Pyridine-C5 N/A Not Available
Pyridine-C6 N/A Not Available
Isopropenyl-C= N/A Not Available
Isopropenyl-CH₂ N/A Not Available
Isopropenyl-CH₃ N/A Not Available

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings, for instance, between the vinylic protons of the isopropenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. For example, correlations between the isopropenyl protons and the C2 carbon of the pyridine ring would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, providing insights into the molecule's conformation and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecule, and the analysis of these fragments would provide valuable information about the molecule's structure and the relative strengths of its chemical bonds.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for functional group identification.

FT-IR: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, and the various C-H stretching and bending vibrations of the methyl and isopropenyl groups.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would likely exhibit absorptions corresponding to π-π* transitions within the conjugated system of the pyridine ring and the isopropenyl group, as well as n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. Some pyridine derivatives are known to be fluorescent, and fluorescence spectroscopy could be used to investigate the emission properties of the molecule after electronic excitation.

Theoretical and Computational Insights into this compound

Applications in Synthetic Organic Chemistry and Materials Science

As a Building Block for Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of organic synthesis, with many scaffolds serving as privileged structures in medicinal chemistry. srdorganics.com 2-Isopropenyl-4-methyl-3-nitro-pyridine is a versatile building block for constructing more complex heterocyclic systems due to the distinct reactivity of its substituents.

The presence of the electron-withdrawing nitro group at the 3-position significantly influences the electronic properties of the pyridine (B92270) ring. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the functionalization of nitroarenes. researchgate.netmdpi.com Thiolates and other nucleophiles can displace a suitable leaving group on the ring, or in some cases, the nitro group itself, to introduce new functionalities.

Simultaneously, the isopropenyl group at the 2-position serves as a handle for a different set of chemical transformations. It can participate in various reactions, including:

Cycloaddition Reactions: The double bond can react with dienes or other partners in [4+2] or other cycloaddition reactions to form fused ring systems.

Addition Reactions: Electrophilic additions across the double bond allow for the introduction of a wide range of functional groups.

Oxidative Cleavage: Ozonolysis or other oxidative methods can cleave the double bond to yield a ketone (2-acetyl-4-methyl-3-nitropyridine), which can then be used in further condensations or functional group manipulations.

The interplay between these reactive sites allows for sequential and controlled modifications, enabling the synthesis of diverse and complex heterocyclic structures, such as fused pyridines and polysubstituted pyridine derivatives.

Table 1: Reactive Sites of this compound for Heterocycle Synthesis

Reactive SiteType of ReactionPotential Outcome
Nitro-activated Pyridine Ring Nucleophilic Aromatic Substitution (SNAr)Introduction of new substituents (e.g., -SR, -OR, -NR₂)
Isopropenyl Group Cycloaddition (e.g., Diels-Alder)Formation of fused bicyclic or polycyclic systems
Isopropenyl Group Addition Reactions (e.g., Halogenation, Hydroboration)Functionalization of the side chain
Isopropenyl Group Oxidative CleavageConversion to a 2-acetyl group for further condensation

Precursor for Functional Molecules and Advanced Materials

Pyridine derivatives are integral to the development of advanced materials, including polymers and functional dyes. researchgate.net The unique combination of functional groups in this compound makes it a promising precursor for such applications.

The isopropenyl group is essentially a styrenic analogue, making the molecule a suitable monomer for polymerization reactions. Through radical, anionic, or cationic polymerization, it can be converted into polymers with pyridine and nitro functionalities pendant to the main chain. These functional groups can impart specific properties to the resulting material, such as:

Altered Solubility: The polar pyridine and nitro groups can enhance solubility in specific organic solvents.

Coordination Sites: The pyridine nitrogen atoms along the polymer chain can act as binding sites for metal ions, leading to the formation of metallopolymers with interesting catalytic or electronic properties.

Optical Properties: The nitro group can influence the electronic and optical behavior of the polymer.

Furthermore, research on related 2-styryl-3-nitropyridines, which can be synthesized from 2-methyl-3-nitropyridines, has shown that these compounds can exhibit remarkable fluorescent properties. researchgate.net By analogy, chemical modification of the isopropenyl group of this compound to create extended conjugated systems could lead to novel fluorescent dyes and optical materials.

Role in Ligand Design for Coordination Chemistry

The pyridine moiety is a classic ligand in coordination chemistry, capable of binding to a wide range of metal centers through the lone pair of electrons on the nitrogen atom. nih.govnih.gov The substituents on the pyridine ring play a crucial role in modulating the electronic and steric properties of the ligand, thereby fine-tuning the characteristics of the resulting metal complex. acs.orgresearchgate.net

In this compound, the substituents have distinct effects:

Nitro Group: As a strong electron-withdrawing group, it decreases the electron density on the pyridine nitrogen, reducing its basicity and altering its binding affinity for metal ions.

Methyl and Isopropenyl Groups: These groups introduce steric bulk around the coordination site, which can influence the coordination geometry and the stability of the metal complex.

This compound can be used to synthesize monodentate ligands where the properties are tuned by the substituents. Moreover, it can serve as a starting material for more complex multidentate ligands. nih.govmdpi.com For example, the isopropenyl group could be chemically modified to introduce another donor atom, leading to the formation of a bidentate chelating ligand. This versatility allows for the rational design of ligands for applications in catalysis, materials science, and molecular magnetism. mdpi.com

Table 2: Influence of Substituents on Ligand Properties

SubstituentEffect on Pyridine LigandConsequence for Metal Complex
3-Nitro Group Electron-withdrawing; reduces Lewis basicity of N atom.Modifies metal-ligand bond strength and redox properties.
4-Methyl Group Electron-donating (weak); provides steric bulk.Influences coordination geometry and complex stability.
2-Isopropenyl Group Provides significant steric hindrance near the N atom.Can enforce specific coordination numbers or geometries.

Intermediate in the Synthesis of Specific Pharmaceutical Scaffolds

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of a vast number of therapeutic agents. nih.govnih.gov Pyridine and its derivatives are among the most important scaffolds used in drug design and discovery. researchgate.netsrdorganics.com

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical scaffolds. Its primary utility lies in its straightforward conversion to substituted aminopyridines. The nitro group can be readily reduced to a primary amine (NH₂) using standard chemical methods, such as catalytic hydrogenation or reduction with metals in acidic media. This transformation yields 2-isopropenyl-4-methylpyridin-3-amine.

Subsequently, the isopropenyl double bond can be reduced to an isopropyl group, also typically via catalytic hydrogenation. This two-step process converts this compound into 2-isopropyl-4-methylpyridin-3-amine. This specific aminopyridine scaffold is a known key intermediate in the synthesis of certain complex molecules targeting disease pathways. patsnap.com The ability to generate this highly substituted aminopyridine highlights the strategic importance of this compound as a starting material for building blocks in medicinal chemistry.

Table 3: Synthetic Transformations for Pharmaceutical Scaffolds

Starting MaterialReactionProductScaffold Type
This compoundNitro Group Reduction2-Isopropenyl-4-methylpyridin-3-amine3-Aminopyridine
2-Isopropenyl-4-methylpyridin-3-amineDouble Bond Reduction2-Isopropyl-4-methylpyridin-3-amineSubstituted 3-Aminopyridine

Derivatives and Analogues: Synthesis and Structure Reactivity Relationships

Systematic Synthesis of Analogues with Varied Substituents

The synthesis of analogues of 2-isopropenyl-4-methyl-3-nitro-pyridine can be approached through established methodologies for constructing substituted pyridine (B92270) rings. A common strategy involves the initial synthesis of a 2-methyl-3-nitropyridine (B124571) core, which can then be further functionalized to introduce the isopropenyl group or its variations. mdpi.comnih.gov

A reliable method for creating the 2-methyl-3-nitropyridine scaffold starts from commercially available 2-chloro-3-nitropyridines. mdpi.comresearchgate.net These precursors are highly reactive towards nucleophiles. mdpi.com The synthesis proceeds via reaction with a malonic ester anion, followed by hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine derivative. mdpi.comnih.gov For the target compound, this would involve starting with 2-chloro-4-methyl-3-nitropyridine.

Once the 2-methyl-4-methyl-3-nitropyridine intermediate is obtained, the isopropenyl group can be introduced. The acidity of the 2-methyl group is enhanced by the electron-withdrawing nitro group at the 3-position, facilitating condensation reactions. mdpi.com Reaction with acetone (B3395972) under basic or acidic catalysis would yield the desired this compound. An alternative approach is the Wittig reaction, using a phosphorus ylide derived from acetone.

Systematic variation of substituents can be achieved by:

Varying the Ketone: Using different ketones (e.g., butanone, cyclopentanone) in the condensation or Wittig step to synthesize analogues with different alkenyl groups at the 2-position.

Varying the Pyridine Core: Starting with different 2-chloro-3-nitropyridine (B167233) precursors to introduce or alter substituents at positions 4, 5, or 6. For example, using 2-chloro-3,5-dinitropyridine (B146277) would lead to an analogue with a second nitro group. nih.gov

Below is a table outlining proposed synthetic routes for various analogues, based on established reactions for similar compounds. mdpi.comnih.gov

Starting MaterialReagent(s)Product Analogue
2-Chloro-4-methyl-3-nitropyridine1. Diethyl malonate, K₂CO₃; 2. H₂SO₄, H₂O, Δ; 3. Acetone, PiperidineThis compound
2-Methyl-4-methyl-3-nitropyridineButan-2-one, Piperidine2-(Butan-2-ylidenemethyl)-4-methyl-3-nitro-pyridine
2-Methyl-3,5-dinitropyridine (B14619359)Acetone, Piperidine2-Isopropenyl-3,5-dinitro-pyridine
2-Chloro-4-methyl-3-nitropyridine1. Diethyl malonate, K₂CO₃; 2. H₂SO₄, H₂O, Δ; 3. Benzaldehyde, Piperidine4-Methyl-3-nitro-2-styrylpyridine

Investigation of Substituent Effects on Chemical Reactivity and Stability

Substituents profoundly impact the chemical reactivity of the this compound system. The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of the strongly electron-withdrawing nitro group at the 3-position. nih.gov This electronic feature is central to the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

Key Substituent Effects:

Nitro Group (at C3): The 3-nitro group significantly activates the pyridine ring for nucleophilic attack. nih.gov It serves as a good leaving group in SNAr reactions, a characteristic that has been demonstrated in various 3-nitropyridine (B142982) systems where it can be displaced by nucleophiles like thiols or fluorides. nih.govmdpi.com

Isopropenyl Group (at C2): This group influences reactivity through both electronic and steric effects. Electronically, its double bond is in conjugation with the pyridine ring, affecting the electron density distribution. Sterically, it can hinder the approach of reagents to the adjacent C3 position and the ring nitrogen.

Additional Substituents: The introduction of further electron-withdrawing groups, such as a second nitro group at the 5-position, dramatically increases the reactivity towards nucleophiles. nih.gov For instance, 2-methyl-3,5-dinitropyridine is significantly more reactive than its mononitro counterparts. nih.gov Conversely, adding electron-donating groups would be expected to decrease reactivity in SNAr reactions.

The stability of the molecule is also a function of its substituents. Highly electron-deficient rings, such as dinitropyridines, are more susceptible to dearomatization reactions with certain nucleophiles. nih.govresearchgate.net

The following table summarizes the expected impact of various substituents on the reactivity of the pyridine core in SNAr reactions.

Substituent PositionSubstituent TypeExpected Effect on SNAr ReactivityRationale
C5Nitro (-NO₂)Strong IncreasePowerful electron-withdrawing group, further activates the ring. nih.gov
C5Methoxy (-OCH₃)DecreaseElectron-donating group, deactivates the ring towards nucleophilic attack.
C6Methyl (-CH₃)Minor DecreaseWeak electron-donating effect; potential steric hindrance for attack at C5.
C2Styryl (-CH=CHPh)Similar to IsopropenylConjugated system, similar electronic effects. Reactivity is largely governed by other ring substituents. mdpi.com

Exploration of Bioisosteric Replacements (e.g., isopropenyl vs. isopropyl, nitro vs. cyano)

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key concept in medicinal chemistry. cambridgemedchemconsulting.comnih.gov Exploring bioisosteric replacements for the isopropenyl and nitro groups in this compound can shed light on the structural requirements for specific chemical interactions and reactivity.

Isopropenyl vs. Isopropyl: Replacing the isopropenyl group with its saturated counterpart, the isopropyl group, induces significant structural and electronic changes.

Isopropenyl: An sp²-hybridized, planar group that allows for electronic conjugation with the pyridine ring.

Isopropyl: An sp³-hybridized, tetrahedral, and sterically bulkier group. This bulk can be critical; studies on related systems have shown that sterically demanding groups like isopropyl can completely inhibit certain reactions due to steric hindrance with adjacent functionalities like a nitro group. nih.govacs.org This occurs because the reaction mechanism requires the groups to become coplanar with the ring to stabilize a transient anionic intermediate, which is impossible with the bulky isopropyl group. acs.org

Nitro vs. Cyano: The nitro group can be replaced by other electron-withdrawing groups, with the cyano group being a common bioisostere. researchgate.net

Nitro Group (-NO₂): A powerful electron-withdrawing group, relatively large, and capable of strong hydrogen bonding interactions. Its unique properties often make it difficult to perfectly emulate with other groups. nih.gov

Cyano Group (-CN): Also a strong electron-withdrawing group, but it is linear, smaller, and has different electronic and hydrogen-bonding properties. In some contexts, a cyano group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen itself. researchgate.net The replacement of a nitro group with a cyano group would be expected to maintain the ring's electrophilicity but alter its steric profile and specific intermolecular interactions.

The table below compares the key properties of these functional groups.

Functional GroupHybridizationGeometryElectronic EffectKey Features
Isopropenylsp²PlanarWeakly donating/withdrawing (context-dependent), conjugatedAllows for extended π-system
Isopropylsp³TetrahedralDonating (inductive)Sterically bulky, non-conjugated
Nitro (-NO₂)sp²Trigonal PlanarStrongly withdrawing (resonance & inductive)Large, strong H-bond acceptor
Cyano (-CN)spLinearStrongly withdrawing (resonance & inductive)Smaller, linear, H-bond acceptor

Regioselectivity Studies in Derivative Formation

Regioselectivity describes the preference for a reaction to occur at one position over others. For a substituted heterocycle like this compound, the regioselectivity of further functionalization is governed by the interplay of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): This is a dominant reaction pathway for nitropyridines. The position of nucleophilic attack is directed by the electron-withdrawing groups.

In 3-nitropyridines, attack often occurs at the position bearing the nitro group, leading to its substitution. mdpi.comnih.gov

If another good leaving group is present, such as a halogen at C5, competition arises. Studies on 2-methyl-3-nitro-5-bromopyridine show that S-nucleophiles selectively substitute the 3-nitro group over the 5-bromo substituent. nih.gov

In cases like 2-methyl-3,5-dinitropyridine, nucleophilic attack can lead to a mixture of products where either the 3-nitro or the 5-nitro group is substituted, with the outcome influenced by steric effects from the C2 substituent and the nucleophile itself. mdpi.comresearchgate.net

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom. In 3-nitropyridines, VNS with carbon nucleophiles typically occurs at the C2 or C4 positions, which are ortho and para to the nitro group and activated by it. nih.govntnu.no The presence of the isopropenyl group at C2 would likely direct VNS reactions to the C4 position, but the existing methyl group at C4 blocks this site. Attack at C6 is also possible, though generally less favored.

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is difficult due to the deactivating effect of the ring nitrogen. When it does occur, the directing effects of the existing substituents are complex. The nitro group is a strong deactivator and meta-director, while the alkyl and isopropenyl groups are activators and ortho/para-directors. The outcome would depend heavily on the reaction conditions, but functionalization of the less-deactivated isopropenyl side chain is a plausible alternative pathway.

The predicted regioselectivity for key reactions is summarized below.

Reaction TypeReagent TypePredicted Major Product(s)
Nucleophilic Aromatic SubstitutionThiolates (e.g., BnS⁻)Substitution of the 3-nitro group. nih.gov
Vicarious Nucleophilic SubstitutionSulfonyl-stabilized carbanionsAlkylation at the C6 position. nih.gov
DeprotometalationStrong Base (e.g., LDA/ZnCl₂)Metalation at C5 or C6, directed by coordination and acidity.
Electrophilic AdditionElectrophile (e.g., HBr)Addition across the isopropenyl double bond (Markovnikov).

Emerging Research Areas and Future Directions

Photocatalytic Transformations and Light-Mediated Reactions

The presence of both a nitro group and an alkenyl substituent makes 2-isopropenyl-4-methyl-3-nitro-pyridine a prime candidate for investigation under photocatalytic and light-mediated conditions. Visible-light photoredox catalysis, a rapidly evolving field in organic chemistry, provides mild and sustainable conditions for a range of chemical transformations.

For instance, visible-light-induced photoredox catalysis has been successfully employed for the cyanoalkylation of alkenylpyridines. This suggests that this compound could potentially undergo similar reactions, allowing for the introduction of a cyanoalkyl group at the β-position of the isopropenyl moiety. researchgate.net Such transformations often utilize a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer processes, activating the substrate towards reaction with a suitable radical precursor.

Furthermore, light-catalyzed nucleophilic substitution reactions have been observed for compounds like 4-nitropyridine (B72724) 1-oxide, where ultraviolet light accelerates the displacement of the nitro group. rsc.org This opens the possibility of light-mediated nucleophilic aromatic substitution (SNAr) reactions on the 3-nitro position of this compound, potentially offering an alternative to traditional thermally driven SNAr processes. The isopropenyl group's electronic and steric influence on such reactions would be a key area of investigation.

Additionally, visible-light-mediated thiol-ene reactions, initiated by an organic photocatalyst, could be explored for the functionalization of the isopropenyl group. nih.gov This would allow for the facile introduction of various thiol-containing moieties, expanding the molecular diversity accessible from this starting material. The regioselectivity of such radical additions would be an important aspect to study.

Electrochemical Synthesis and Reductions

Electrochemical methods offer a powerful and environmentally benign alternative to traditional chemical synthesis, relying on electrons as the primary reagent. The electrochemical behavior of this compound is anticipated to be rich, given the presence of the reducible nitro group and the electroactive pyridine (B92270) ring.

The electrochemical reduction of nitropyridines is a known process, and applying this to this compound could lead to the selective reduction of the nitro group to various other functionalities, such as nitroso, hydroxylamino, or amino groups, depending on the reaction conditions (e.g., electrode material, potential, and proton availability). researchgate.netrsc.org This would provide a direct and controlled route to a range of valuable derivatives. For example, the synthesis of aromatic amines from nitroarenes can be achieved with high chemoselectivity using electrochemical protocols. rsc.org

Moreover, recent advancements have demonstrated the direct electrochemical carboxylation of pyridines using CO2, a reaction that proceeds via the one-electron reduction of the pyridine ring. nih.gov Investigating the electrochemical carboxylation of this compound could lead to the introduction of a carboxylic acid group onto the pyridine ring, a highly valuable transformation. The regioselectivity of such a reaction would be of significant interest.

The electrochemical synthesis of functionalized pyridines is also an emerging area. For instance, the electrosynthesis of CN-substituted imidazo[1,5-a]pyridines has been demonstrated in a cascade process. rsc.org Exploring the electrochemical behavior of this compound in the presence of various reagents could unveil novel synthetic pathways to more complex heterocyclic systems.

Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous-flow synthesis, has emerged as a key enabling technology for the safe, efficient, and scalable production of chemical compounds. The application of flow chemistry to the synthesis of this compound and its derivatives holds significant promise for overcoming the challenges associated with traditional batch processing, such as heat and mass transfer limitations, and safety concerns related to handling reactive intermediates.

The synthesis of substituted pyridines and other heterocycles has been successfully translated to flow processes. uc.ptmdpi.com For example, multi-step flow synthesis has been utilized to prepare pyrazoles and pyrazolopyrimidinones, demonstrating significant reductions in reaction times compared to batch methods. mdpi.com A potential flow synthesis of this compound could involve the sequential introduction of the required functional groups in a continuous manner, minimizing manual handling and improving reproducibility.

Furthermore, flow chemistry is particularly well-suited for photochemical and electrochemical reactions. A flow reactor allows for precise control over irradiation time and uniform light distribution in photocatalytic reactions, while electrochemical flow cells can provide efficient mass transport and high electrode surface area-to-volume ratios, enhancing reaction rates and selectivity. youtube.com The development of a continuous-flow process for the photocatalytic functionalization or electrochemical reduction of this compound would be a significant step towards its practical application.

The table below outlines a hypothetical comparison of batch versus flow synthesis for a potential reaction involving this compound, highlighting the anticipated advantages of a flow-based approach.

ParameterBatch SynthesisFlow Chemistry
ScalabilityDifficult, requires reactor redesignStraightforward, by extending reaction time
SafetyPotential for thermal runaway with exothermic reactionsEnhanced safety due to small reaction volumes and efficient heat exchange
ReproducibilityCan be variable between batchesHigh, due to precise control of reaction parameters
Integration of StepsRequires isolation of intermediatesAllows for telescoping of multiple reaction steps

Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity

The unique combination of functional groups in this compound provides a platform for the development of novel synthetic methodologies. The interplay between the isopropenyl group, the nitro group, and the pyridine core could lead to unprecedented reactivity and the formation of complex molecular architectures.

One promising avenue is the exploration of cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. For instance, a reaction initiated at the isopropenyl group could be designed to proceed in a cascade fashion to involve the nitro group or the pyridine ring, leading to the rapid construction of polycyclic systems. Metal-free cascade processes have been reported for the synthesis of highly functionalized pyridines. acs.org

Furthermore, the development of modular synthetic routes to substituted pyridines is an active area of research. nih.gov A novel approach could involve a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an oxime, followed by electrocyclization and oxidation to afford a highly substituted pyridine. nih.gov Adapting such a methodology could provide a new and flexible route to analogs of this compound.

The synthesis of 2-styryl-3-nitropyridines has been achieved through the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. mdpi.com This suggests that the methyl group at the 4-position of this compound could also be a site for functionalization, potentially through condensation reactions or other C-H activation strategies, further expanding the synthetic utility of this compound.

Theoretical Design of Functional Derivatives for Specific Applications

Computational chemistry and theoretical studies can play a crucial role in guiding the synthesis and application of novel compounds. By employing methods such as Density Functional Theory (DFT), it is possible to predict the geometric, electronic, and photophysical properties of this compound and its derivatives.

Theoretical studies on substituted terpyridines have demonstrated the utility of DFT in optimizing molecular structures and simulating their absorption spectra. tandfonline.com Similar computational approaches could be applied to this compound to understand how modifications to its structure would affect its properties. For example, the introduction of different substituents on the pyridine ring or the isopropenyl group could be modeled to tune the compound's electronic properties for applications in materials science or medicinal chemistry.

The table below presents a hypothetical set of calculated properties for designed derivatives of this compound, illustrating how theoretical predictions could guide synthetic efforts.

DerivativeModificationPredicted Property ChangePotential Application
Derivative AAddition of an electron-donating group to the pyridine ringRed-shifted absorption spectrumOrganic dye
Derivative BReplacement of the nitro group with a cyano groupAltered redox potentialElectrochemical sensor
Derivative CFunctionalization of the isopropenyl group with a polar moietyIncreased aqueous solubilityBioactive compound

By theoretically screening a library of virtual compounds, researchers can prioritize synthetic targets with the most promising properties for specific applications, thereby accelerating the discovery and development process. This synergy between theoretical prediction and experimental validation will be essential for unlocking the full potential of this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.